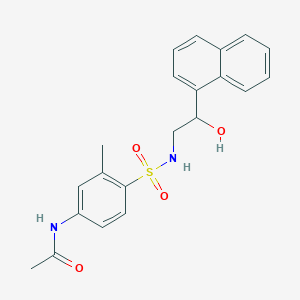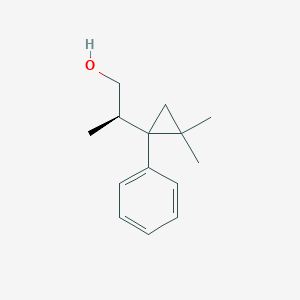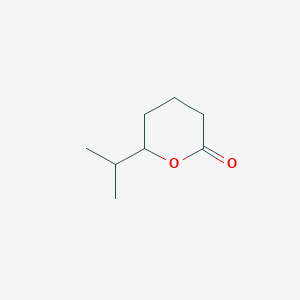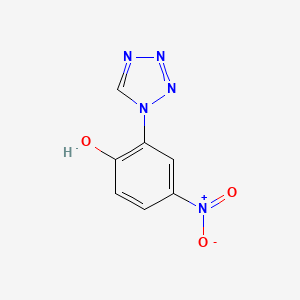
N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide, also known as HNHA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. HNHA was initially developed as an inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in many solid tumors and is associated with tumor growth and metastasis.
Scientific Research Applications
Organic Synthesis and Characterization
- Synthesis Techniques : Research has demonstrated one-step synthesis methods for related naphthalene derivatives, emphasizing the efficiency and simplicity of such processes. For example, a study reported a one-step method for synthesizing a compound with structural similarities, highlighting the use of NMR and other characterization techniques for detailed structural analysis (Zhang, 2013).
Medicinal Chemistry
- Anti-Parkinson's Activity : Certain naphthalene acetamide derivatives have been synthesized and evaluated for their potential anti-Parkinson's activity, showing significant effects in preclinical models. This suggests that similar compounds could be explored for neurological applications (Gomathy et al., 2012).
- Antiproliferative Activities : Naphthalen-2-yl acetamide and its derivatives have been investigated for their antiproliferative activities against various cancer cell lines, indicating the potential of such compounds in cancer therapy (Chen et al., 2013).
Material Science
- Molecular Properties Analysis : DFT studies on acetamide derivatives have provided insights into their molecular properties, suggesting applications in drug development and material science. The local reactivity of these compounds has been analyzed in terms of Fukui functions, indicating their potential as anti-HIV drugs (Oftadeh et al., 2013).
properties
IUPAC Name |
N-[4-[(2-hydroxy-2-naphthalen-1-ylethyl)sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-14-12-17(23-15(2)24)10-11-21(14)28(26,27)22-13-20(25)19-9-5-7-16-6-3-4-8-18(16)19/h3-12,20,22,25H,13H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYIDYGAWGWYOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 5-(4-tert-butylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2808336.png)
![4-[(2-Fluorophenyl)methyl]oxan-4-yl-methanamine hydrochloride](/img/structure/B2808338.png)
![2-[(3-Fluorophenyl)methyl]pyrrolidine](/img/structure/B2808339.png)

![2-[2-(4-Ethoxyphenyl)imino-4-phenyl-1,3-thiazol-3-yl]ethanol](/img/structure/B2808343.png)
![4-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2808344.png)
![2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2808346.png)

![(3aR,8aS)-hexahydro-1H-cyclohepta[c]furan-1,3(3aH)-dione](/img/structure/B2808349.png)
![N-(3,5-dimethylphenyl)-2-[4-(3-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/structure/B2808353.png)



